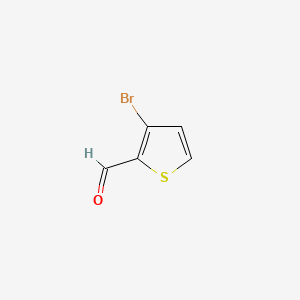

3-Bromothiophene-2-carboxaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-bromothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrOS/c6-4-1-2-8-5(4)3-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZHCWCOQDRYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383882 | |

| Record name | 3-Bromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-96-1 | |

| Record name | 3-Bromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromothiophene-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromothiophene-2-carboxaldehyde (CAS: 930-96-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophene-2-carboxaldehyde, with CAS number 930-96-1, is a pivotal heterocyclic building block in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its structure, featuring a thiophene ring substituted with a bromine atom at the 3-position and a carboxaldehyde group at the 2-position, offers two distinct and reactive sites for molecular elaboration. This dual functionality allows for sequential and regioselective reactions, making it a versatile precursor for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials.[3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its applications.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below, compiled from various sources.[1][5][6]

| Property | Value |

| CAS Number | 930-96-1 |

| Molecular Formula | C₅H₃BrOS |

| Molecular Weight | 191.05 g/mol [5] |

| Appearance | Light yellow to amber to dark green clear liquid or solid[1][7] |

| Melting Point | 24 - 25 °C[1] |

| Boiling Point | 115 °C at 20 mmHg[1] |

| Density | 1.755 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | 1.635[5] |

| Purity | ≥ 95% (GC)[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While raw spectral data is not provided here, typical spectral features are described. 1H NMR, 13C NMR, IR, and MS spectra are available from various chemical suppliers and databases.[7][8]

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aldehyde proton and the two protons on the thiophene ring.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will display distinct peaks for the five carbon atoms in the molecule, including the carbonyl carbon of the aldehyde.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of a bromine atom.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and key reactions of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the formylation of 3-bromothiophene. The following is a representative protocol.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

3-Bromothiophene

-

Lithium diisopropylamide (LDA)

-

N-formylpiperidine

-

Anhydrous tetrahydrofuran (THF)

-

20% aqueous HCl

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Dissolve 3-bromothiophene (10 g, 61.349 mmol) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA (30 mL) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add N-formylpiperidine (6.9 g, 61.349 mmol) to the reaction mixture.

-

Allow the reaction to proceed for 3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of 20% aqueous HCl.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The crude this compound can be purified by silica gel column chromatography.

Workflow for Purification:

Caption: Purification workflow for this compound.

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Adsorb the dissolved crude product onto a small amount of silica gel.

-

Carefully load the silica-adsorbed sample onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[9]

Catalytic Cycle:

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound 96 930-96-1 [sigmaaldrich.com]

- 7. This compound | C5H3BrOS | CID 2797079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Bromothiophene-2-carbaldehyde(930-96-1) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Bromothiophene-2-carboxaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of 3-Bromothiophene-2-carboxaldehyde. This versatile heterocyclic aldehyde serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents.

Core Physicochemical Properties

This compound is a halogenated thiophene derivative with the molecular formula C₅H₃BrOS.[1] Its structure, featuring both an aldehyde and a bromo substituent on the thiophene ring, allows for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry.[2]

The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrOS | [1][3] |

| Molecular Weight | 191.05 g/mol | [1] |

| CAS Number | 930-96-1 | [1][3] |

| IUPAC Name | 3-bromothiophene-2-carbaldehyde | [1] |

| Synonyms | 3-Bromo-2-formylthiophene, 3-bromo-2-thiophenecarbaldehyde | [1] |

| Appearance | Liquid or Solid | [4][5] |

| Boiling Point | 115 °C | [3] |

| Density | 1.755 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.635 | [4][5] |

| Solubility | Soluble in DMSO (200 mg/mL) | [6] |

| SMILES | O=Cc1sccc1Br | [1] |

| InChI Key | BCZHCWCOQDRYGS-UHFFFAOYSA-N | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectroscopic data are available, including ¹H NMR and IR spectra.[7]

| Spectrum | Description |

| ¹H NMR | The proton nuclear magnetic resonance spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. |

| IR | The infrared spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and key reactions of this compound are essential for its practical application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the formylation of 3-bromothiophene. While a highly detailed, step-by-step protocol for this specific conversion was not found in the search results, a general procedure can be inferred from the synthesis of related compounds. The synthesis of the precursor, 3-bromothiophene, is well-documented and typically involves the debromination of 2,3,5-tribromothiophene.[8]

Synthesis of 3-Bromothiophene (Precursor):

A described method involves the reaction of 2,3,5-tribromothiophene with zinc dust in a refluxing mixture of acetic acid and water.[9] The product, 3-bromothiophene, is then isolated by distillation.[10]

Formylation of 3-Bromothiophene:

A general method for the formylation of thiophenes is the Vilsmeier-Haack reaction. The following is a representative protocol based on the synthesis of the analogous 3,4-dibromothiophene-2-carbaldehyde.

Materials:

-

3-Bromothiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve 3-bromothiophene in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, slowly add phosphorus oxychloride (1.1 equivalents) to N,N-dimethylformamide (3 equivalents) at 0 °C to prepare the Vilsmeier reagent.

-

Slowly add the freshly prepared Vilsmeier reagent to the solution of 3-bromothiophene, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

Purification of the crude this compound is typically achieved by column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate (or other suitable eluents)

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor the separation by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation:

-

Accurately weigh 5-25 mg of the purified this compound.[11]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[11]

-

Transfer the solution to a clean NMR tube using a Pasteur pipette.[11]

-

If necessary, add an internal standard (e.g., tetramethylsilane, TMS).[11]

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.[12]

Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound in drug development is its use as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide variety of 3-arylthiophene-2-carboxaldehyde derivatives.[2][13] These derivatives are key intermediates in the synthesis of compounds with potential biological activity.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., a mixture of 1,4-dioxane and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 3-arylthiophene-2-carboxaldehyde.

Biological Relevance: Anticancer Activity of Derivatives

Derivatives of this compound have shown promising biological activity. Specifically, a series of 3-arylthiophene-2-carboxaldehyde derivatives, synthesized via the Suzuki-Miyaura coupling reaction, have been evaluated for their in vitro antiproliferative activity against human colon cancer cell lines (HCT-15).[13][14] Some of these compounds exhibited superior anticancer activity compared to the reference drug, doxorubicin, highlighting the potential of this chemical scaffold in the development of new oncology treatments.[13][14]

Visualizing Workflows and Pathways

To further elucidate the experimental and logical processes described, the following diagrams have been generated using the DOT language.

References

- 1. This compound | C5H3BrOS | CID 2797079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 3-溴噻吩-2-甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 96 930-96-1 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 3-Bromothiophene-2-carbaldehyde(930-96-1) 1H NMR [m.chemicalbook.com]

- 8. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. cif.iastate.edu [cif.iastate.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromothiophene-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromothiophene-2-carboxaldehyde, a key intermediate in organic synthesis and drug discovery. The document details its molecular structure, physicochemical properties, synthesis protocols, and reactivity, with a focus on its application in the development of novel therapeutic agents.

Core Molecular Data

This compound, also known as 3-bromo-2-formylthiophene, is a substituted thiophene derivative. The presence of both a bromine atom and a reactive aldehyde group on the thiophene ring makes it a versatile building block for a wide range of chemical transformations.[1][2]

The molecule consists of a five-membered thiophene ring substituted with a bromine atom at the C3 position and a carboxaldehyde group at the C2 position.

-

IUPAC Name: 3-bromothiophene-2-carbaldehyde[3]

-

SMILES: O=Cc1sccc1Br[3]

-

InChI Key: BCZHCWCOQDRYGS-UHFFFAOYSA-N[3]

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrOS | [3][4][5] |

| Molecular Weight | 191.05 g/mol | [3][4] |

| CAS Number | 930-96-1 | [3][4][5] |

| Appearance | Liquid or Solid | |

| Density | 1.755 g/mL at 25 °C | |

| Refractive Index | n20/D 1.635 | |

| XLogP3-AA | 2.1 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.[6] Key spectral data are summarized below.

| Technique | Data Reference |

| ¹H NMR | [7] |

| ¹³C NMR | [7] |

| Infrared (IR) Spectroscopy | [3][7] |

| Mass Spectrometry (MS) | [7] |

Note: For detailed spectra, please refer to the cited sources.

Synthesis Protocols

The synthesis of this compound is a critical process for its application in research and development. The following protocols outline established methods for its preparation.

The primary starting material, 3-bromothiophene, can be synthesized from 2,3,5-tribromothiophene.

Experimental Protocol:

-

Preparation of 2,3,5-tribromothiophene: Thiophene is brominated using an excess of bromine in chloroform. The crude product is washed and refluxed with ethanolic potassium hydroxide.[8]

-

Reductive Debromination: 2,3,5-tribromothiophene is mixed with zinc dust in a mixture of acetic acid and water.[8]

-

The mixture is refluxed for several hours.

-

After cooling, the organic layer is separated, washed, dried over calcium chloride, and fractionated to yield pure 3-bromothiophene.[8]

This protocol describes the introduction of the formyl group onto the 3-bromothiophene ring.[9]

Experimental Protocol:

-

Dissolve 3-Bromothiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.[9]

-

Slowly add lithium diisopropylamide (LDA) dropwise to the stirred solution at -78 °C.[9]

-

Stir the mixture for 30 minutes, then add N-formylpiperidine (1 equivalent).[9]

-

Allow the reaction to proceed until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material (approximately 3 hours).[9]

-

Quench the reaction with 20% aqueous ammonium chloride.[9]

-

Perform an aqueous work-up by extracting the product into an organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain this compound.[9]

Chemical Reactivity and Applications

The synthetic utility of this compound arises from the distinct reactivity of its aldehyde and bromo substituents, allowing for selective, stepwise transformations.[2]

The carbon-bromine bond at the C3 position is highly susceptible to forming new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[2][10] These reactions are fundamental in medicinal chemistry for constructing complex molecular scaffolds.[10] For example, the Suzuki coupling with arylboronic acids provides an efficient route to 3-aryl-thiophene-2-carboxaldehydes, which are precursors to compounds with potential anti-cancer activity.[2][9]

General Protocol for Suzuki-Miyaura Coupling:

-

In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.1-1.5 mmol), and a base such as potassium phosphate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

-

Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Add degassed solvents, typically a mixture like 1,4-dioxane and water.

-

Heat the reaction mixture (e.g., to 90 °C) and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and perform an aqueous work-up.

-

The crude product is purified by column chromatography.

This protocol is a general representation based on similar substrates and may require optimization.[10]

The aldehyde functional group is a versatile handle for various chemical modifications, including Wittig reactions to form alkenes, reductions to alcohols, and oxidations to carboxylic acids.[2] This dual reactivity makes this compound an important intermediate for synthesizing diverse libraries of thiophene-based compounds for drug screening and materials science.[1][9]

Safety and Handling

This compound is classified as an irritant. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) from the supplier before use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C5H3BrOS | CID 2797079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 930-96-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. benchchem.com [benchchem.com]

- 7. 3-Bromothiophene-2-carbaldehyde(930-96-1) 1H NMR spectrum [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Spectroscopic Profile of 3-Bromothiophene-2-carboxaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-Bromothiophene-2-carboxaldehyde, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers researchers, scientists, and drug development professionals a critical resource for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.85 | s | - | H-6 (Aldehyde) |

| 7.65 | d | 5.4 | H-5 |

| 7.15 | d | 5.4 | H-4 |

Table 2: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 182.5 | C-6 (C=O) |

| 142.1 | C-2 |

| 136.8 | C-5 |

| 130.5 | C-4 |

| 120.3 | C-3 |

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3100-3000 | C-H stretch (aromatic) |

| 2850, 2750 | C-H stretch (aldehyde) |

| 1665 | C=O stretch (conjugated aldehyde) |

| 1520, 1410 | C=C stretch (thiophene ring) |

| 1220 | C-C stretch |

| 850 | C-H bend (out-of-plane) |

| 750 | C-Br stretch |

Table 4: Mass Spectrometry (GC-MS) Data

| m/z | Relative Abundance (%) | Proposed Fragment |

| 192 | 100 | [M+2]⁺ (with ⁸¹Br) |

| 190 | 98 | [M]⁺ (with ⁷⁹Br) |

| 189 | 95 | [M-H]⁺ |

| 161 | 40 | [M-CHO]⁺ |

| 111 | 20 | [M-Br]⁺ |

| 82 | 35 | [C₄H₂S]⁺ |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance III spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei, respectively. The sample was dissolved in deuterated chloroform (CDCl₃) and the spectra were acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the ¹H NMR spectrum, the residual solvent peak of CDCl₃ at 7.26 ppm was used as a reference. For the ¹³C NMR spectrum, the central peak of the CDCl₃ triplet at 77.16 ppm was used as a reference.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat sample was placed directly on the ATR crystal and the spectrum was recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, which was equipped with a capillary column. The separated components were then ionized by electron impact (EI) and the resulting fragments were analyzed by a mass spectrometer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of the spectroscopic analysis of this compound.

This guide serves as a foundational resource for the analytical characterization of this compound. The provided data and protocols are intended to support research and development activities where this compound is utilized.

synthesis of 3-Bromothiophene-2-carboxaldehyde from 3-bromothiophene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 3-Bromothiophene-2-carboxaldehyde from 3-bromothiophene. This key intermediate is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The guide provides a comparative analysis of the two main synthetic strategies: the Vilsmeier-Haack reaction and lithiation followed by formylation. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

This compound is a versatile bifunctional molecule, featuring both a reactive aldehyde group and a bromine atom on the thiophene ring. This substitution pattern allows for orthogonal chemical modifications, making it a valuable building block in organic synthesis. The aldehyde can undergo a variety of transformations, such as Wittig reactions, while the carbon-bromine bond is amenable to cross-coupling reactions, enabling the introduction of diverse molecular fragments. The synthesis of this compound from 3-bromothiophene is a critical first step in many multi-step synthetic sequences. This guide focuses on the two most prevalent and effective methods for this transformation.

Comparative Analysis of Synthetic Methods

The selection of a synthetic method for the formylation of 3-bromothiophene depends on several factors, including the desired scale of the reaction, available equipment, and tolerance for specific reagents and reaction conditions. The two primary methods, the Vilsmeier-Haack reaction and lithiation-formylation, offer distinct advantages and disadvantages.

| Parameter | Vilsmeier-Haack Reaction | Lithiation-Formylation |

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) |

| Typical Yield | 70-85% (estimated based on similar substrates) | 60-80% (can be higher with careful control) |

| Reaction Temperature | 0°C to 70°C[2][3] | -78°C[4] |

| Key Advantages | Milder temperature conditions, less sensitive to trace moisture, scalable. | High regioselectivity for the 2-position. |

| Key Disadvantages | Use of corrosive POCl₃, potential for over-reaction (diformylation).[4] | Requires strictly anhydrous conditions, cryogenic temperatures, potential for "halogen dance" side reactions.[4] |

| Ideal Application | Larger scale synthesis where cryogenic conditions are challenging. | High-purity synthesis where regioselectivity is paramount. |

Experimental Protocols

Method 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃.[2][3] This electrophile then attacks the electron-rich thiophene ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.[2]

Detailed Experimental Protocol:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to anhydrous dichloromethane (DCM).[4] Cool the solution to 0°C in an ice bath.[4] Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.[2][4] Allow the mixture to stir at 0°C for 30-60 minutes. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.[2]

-

Formylation: Add a solution of 3-bromothiophene (1 equivalent) in anhydrous DCM to the freshly prepared Vilsmeier reagent dropwise at 0°C.[4]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[2] For less reactive substrates, the mixture can be heated to 40-70°C.[2]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice with stirring.[2] Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is neutral or slightly basic.[2][4] Transfer the mixture to a separatory funnel and extract with DCM (3x).[2] Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2][4]

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization from a suitable solvent like ethanol or isopropanol to afford pure this compound.[2][4]

Method 2: Lithiation followed by Formylation

This method offers high regioselectivity due to the directing effect of the bromine atom at the 3-position. The reaction involves a lithium-halogen exchange at the 2-position of the thiophene ring using an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).[4]

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-bromothiophene (1 equivalent) in anhydrous tetrahydrofuran (THF).[4]

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath.[4] Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes dropwise to the stirred solution. Stir the mixture at -78°C for 1 hour.[4]

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the reaction mixture at -78°C.[4] After the addition, allow the reaction to stir at -78°C for another hour, then slowly warm to room temperature.[4]

-

Work-up and Isolation: Quench the reaction by the slow addition of a saturated ammonium chloride solution.[4] Extract the mixture with diethyl ether (3x).[4]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4] Purify the crude product by column chromatography on silica gel to yield this compound.[4]

Visualized Experimental Workflows and Signaling Pathways

Caption: A high-level overview of the two primary synthetic routes from 3-bromothiophene to this compound.

Caption: The reaction mechanism of the Vilsmeier-Haack formylation.

References

An In-depth Technical Guide on the Stability and Storage of 3-Bromothiophene-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage conditions for 3-Bromothiophene-2-carboxaldehyde, a key intermediate in various pharmaceutical and organic syntheses. Adherence to these guidelines is essential to ensure the compound's integrity, purity, and performance in research and development applications.

Overview of Chemical Stability

This compound is a reactive aromatic aldehyde containing a halogenated thiophene ring. Its stability is primarily influenced by its susceptibility to oxidation and photodegradation. The aldehyde functional group can be readily oxidized to a carboxylic acid, while the electron-rich thiophene ring is sensitive to light and atmospheric oxygen, which can lead to degradation and polymerization.

Recommended Storage Conditions

To maintain the quality and shelf-life of this compound, it is imperative to control the storage environment. The following table summarizes the recommended storage parameters based on information from safety data sheets (SDS) and chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) or ≤ -20°C (Freezer) | Minimizes degradation kinetics and reduces vapor pressure. |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Protects against air oxidation of the aldehyde and thiophene ring.[1] |

| Light Exposure | Store in the dark (amber vials or opaque containers) | Prevents photodegradation, as the compound is light-sensitive.[1] |

| Moisture | Store in a dry place with tightly sealed containers | Prevents hydrolysis and potential side reactions. |

| Container | Tightly sealed, appropriate containers (e.g., amber glass bottles) | Ensures a controlled environment and prevents contamination.[2] |

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, based on the chemistry of thiophenes and aromatic aldehydes, the following degradation pathways are likely:

-

Oxidation of the Aldehyde: The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid, 3-bromothiophene-2-carboxylic acid. This can be initiated by atmospheric oxygen.

-

Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This disrupts the aromaticity and can significantly alter the chemical properties of the molecule.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to polymerization or the formation of various degradation products. For brominated aromatic compounds, photodegradation can sometimes involve debromination.

-

Polymerization: Under certain conditions, such as exposure to heat, light, or impurities, aldehydes can undergo polymerization reactions.

The following diagram illustrates the potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for experimental use, stability-indicating assays should be employed. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from its degradation products, process impurities, and excipients.

Objective: To develop and validate an HPLC method to separate and quantify this compound from its potential degradation products.

Materials and Equipment:

-

This compound reference standard

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reverse-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acid (e.g., trifluoroacetic acid or formic acid) for mobile phase modification

-

Forced degradation equipment (oven, UV lamp, etc.)

Methodology:

-

Forced Degradation Studies: Subject samples of this compound to stress conditions to intentionally generate degradation products.[3] This helps in developing a separation method that can resolve the parent compound from its degradants.

-

Acid/Base Hydrolysis: Treat with dilute HCl and dilute NaOH at elevated temperatures.

-

Oxidation: Treat with a solution of hydrogen peroxide.

-

Thermal Stress: Expose the solid material to dry heat (e.g., 60-80°C).

-

Photostability: Expose the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A dark control sample should be stored under the same conditions but protected from light.[5]

-

-

HPLC Method Development:

-

Column: A C18 column is a good starting point for a non-polar compound like this.

-

Mobile Phase: A gradient elution with a mixture of water (with an acidic modifier like 0.1% TFA) and acetonitrile is typically effective. The gradient should be optimized to achieve good separation between the parent peak and any degradation peaks.

-

Detection: Monitor the elution profile at a wavelength where this compound has significant absorbance (this can be determined by a UV scan). A DAD can be useful for identifying the presence of co-eluting peaks.

-

-

Method Validation: Validate the developed HPLC method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

The following diagram outlines a logical workflow for assessing the stability of this compound.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its sensitivity to air, light, and temperature necessitates strict adherence to recommended storage conditions, including refrigeration or freezing under an inert atmosphere and in the dark. For critical applications, the implementation of a validated stability-indicating HPLC method is essential to monitor the purity and detect any degradation of the compound over time. By understanding the potential degradation pathways and employing robust analytical methods, researchers can ensure the quality and reliability of this important chemical intermediate.

References

- 1. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 2. Oxidation of Aldehydes Used as Food Additives by Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]

- 4. ema.europa.eu [ema.europa.eu]

- 5. q1scientific.com [q1scientific.com]

The Versatile Scaffold: A Technical Guide to the Derivatives and Analogues of 3-Bromothiophene-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromothiophene-2-carboxaldehyde is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a bromine atom at the 3-position and a carboxaldehyde group at the 2-position of the thiophene ring, offers orthogonal reactivity that has been extensively exploited for the synthesis of a diverse array of derivatives and analogues. This technical guide provides an in-depth overview of the known derivatives of this compound, detailing their synthesis, chemical properties, and applications, with a particular focus on their therapeutic potential. Comprehensive experimental protocols for key reactions, quantitative data on synthetic yields and biological activities, and visualizations of synthetic pathways and relevant biological signaling cascades are presented to serve as a valuable resource for researchers in the field of drug discovery and materials science.

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its bioisosteric relationship with the benzene ring, coupled with its distinct electronic properties, makes it an attractive moiety for the design of novel bioactive molecules. This compound, in particular, has emerged as a versatile starting material due to the presence of two distinct and highly reactive functional groups. The aldehyde functionality serves as a handle for chain extension and the formation of various heterocyclic systems, while the carbon-bromine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and modular construction of complex molecular architectures, making it an ideal starting point for the generation of compound libraries for high-throughput screening.

This guide will explore the key chemical transformations of this compound and provide a comprehensive overview of its most significant derivatives and analogues.

Core Reactivity of this compound

The synthetic utility of this compound stems from the differential reactivity of its aldehyde and bromo substituents, allowing for selective and stepwise functionalization.

-

Reactions at the Aldehyde Group (C2-position): The formyl group is a versatile electrophile, readily participating in a variety of classical carbonyl reactions.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions are widely used to introduce vinyl groups, extending the carbon chain and providing precursors for further functionalization.[1][2]

-

Condensation Reactions: Claisen-Schmidt condensation with ketones is a common method to synthesize chalcone derivatives, a class of compounds with significant biological activities.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a range of substituted aminomethylthiophenes.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization.

-

-

Reactions at the Bromine Substituent (C3-position): The C-Br bond is a key site for the introduction of molecular diversity through cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a highly efficient method for the formation of C-C bonds, enabling the synthesis of 3-aryl and 3-heteroaryl thiophene derivatives.[1]

-

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, yields 3-alkynylthiophene derivatives.

-

Stille Coupling: This reaction with organostannanes is another powerful tool for C-C bond formation.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines allows for the introduction of nitrogen-based substituents.

-

The orthogonal nature of these reactive sites allows for a combinatorial approach to the synthesis of diverse libraries of 2,3-disubstituted thiophenes.

Key Derivatives and Analogues

The versatile reactivity of this compound has led to the synthesis of a wide range of derivatives, many of which have been investigated for their potential applications in medicine and materials science.

3-Aryl-thiophene-2-carboxaldehydes and their Chalcone Derivatives

One of the most explored classes of derivatives is the 3-aryl-thiophene-2-carboxaldehydes, synthesized via Suzuki-Miyaura coupling. These intermediates can be further elaborated, for instance, through Claisen-Schmidt condensation with acetophenones to yield 3-aryl-thiophene-2-aryl/heteroaryl chalcones.

Vinyl-Substituted Thiophenes

The Wittig and Horner-Wadsworth-Emmons reactions provide access to a variety of vinyl-substituted 3-bromothiophenes. These compounds can serve as monomers for polymerization or as precursors for further chemical transformations.

Thieno[3,2-b]thiophenes

Intramolecular cyclization strategies starting from appropriately functionalized this compound derivatives can lead to the formation of the fused thieno[3,2-b]thiophene ring system. This scaffold is of interest in materials science for its electronic properties and has also been explored for its biological activity.

Thiophene Carboxamides and Analogues

While not directly synthesized from the carboxaldehyde in a single step, the corresponding carboxylic acid (obtainable by oxidation) is a precursor to thiophene carboxamides. These and other thiophene-based structures have shown significant potential as inhibitors of key biological targets.

Experimental Protocols

This section provides detailed methodologies for some of the key synthetic transformations of this compound.

General Procedure for Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-thiophene-2-carboxaldehydes

-

Materials: this compound, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate (Na₂CO₃), toluene, ethanol, and water.

-

Procedure: A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.1-1.5 eq.), and Na₂CO₃ (2.0 eq.) is prepared in a round-bottom flask. A solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added. The mixture is degassed with argon or nitrogen for 15-20 minutes. Pd(PPh₃)₄ (0.03-0.05 eq.) is then added, and the reaction mixture is heated to reflux (typically 80-100 °C) for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Claisen-Schmidt Condensation: Synthesis of 3-Aryl-thiophene Chalcones

-

Materials: 3-Aryl-thiophene-2-carboxaldehyde, substituted acetophenone, sodium hydroxide (NaOH) or potassium hydroxide (KOH), and ethanol or methanol.

-

Procedure: To a solution of the 3-aryl-thiophene-2-carboxaldehyde (1.0 eq.) and the substituted acetophenone (1.0-1.2 eq.) in ethanol or methanol, an aqueous solution of NaOH or KOH (e.g., 10-20%) is added dropwise at room temperature. The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight. The formation of a precipitate indicates product formation. The solid product is collected by filtration, washed with cold ethanol or water to remove excess base, and then dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for Wittig Reaction: Synthesis of Vinyl-Substituted 3-Bromothiophenes

-

Materials: Phosphonium salt, a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide), this compound, and an anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

-

Procedure: The phosphonium salt (1.0-1.2 eq.) is suspended in an anhydrous solvent under an inert atmosphere (argon or nitrogen). The mixture is cooled to 0 °C or -78 °C, and the strong base is added dropwise to generate the ylide. The reaction mixture is stirred for 30-60 minutes, during which a color change is typically observed. A solution of this compound (1.0 eq.) in the same anhydrous solvent is then added dropwise at the same temperature. The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

General Procedure for Sonogashira Coupling: Synthesis of 3-Alkynyl-thiophene-2-carboxaldehydes

-

Materials: this compound, terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], copper(I) iodide (CuI), a base (e.g., triethylamine or diisopropylamine), and a solvent (e.g., THF or DMF).

-

Procedure: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent under an inert atmosphere, the base is added. CuI (0.05-0.1 eq.) and the palladium catalyst (0.02-0.05 eq.) are then added. The reaction mixture is stirred at room temperature or heated (typically 50-80 °C) until the starting material is consumed (monitored by TLC). The reaction mixture is then diluted with an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Quantitative Data

The following tables summarize key quantitative data for selected derivatives of this compound.

Table 1: Synthetic Yields for Selected Derivatives

| Starting Material | Reaction Type | Product | Yield (%) |

| This compound | Suzuki-Miyaura | 3-(3-Methoxyphenyl)thiophene-2-carboxaldehyde | 92 |

| This compound | Suzuki-Miyaura | 3-Phenylthiophene-2-carboxaldehyde | Excellent |

| This compound | Suzuki-Miyaura | 3-(Aryl)thiophene-2-carboxaldehydes | 75-95 |

| 3-(3-Methoxyphenyl)thiophene-2-carboxaldehyde | Claisen-Schmidt | 1-(Aryl)-3-(3-(3-methoxyphenyl)thiophen-2-yl)prop-2-en-1-ones | 85-95 |

| This compound | Wittig | Vinyl-substituted 3-bromothiophenes | Moderate to High |

| This compound | Sonogashira | 3-Alkynyl-thiophene-2-carboxaldehydes | 70-90 |

Table 2: Biological Activity of Selected Thiophene Derivatives

| Compound Class | Derivative | Target/Assay | IC₅₀ (µM) | Cancer Cell Line |

| Thiophene Chalcone | 5a | Antiproliferative | 21 (µg/mL) | HCT-15 (Colon) |

| Thiophene Chalcone | 5g | Antiproliferative | 22.8 (µg/mL) | HCT-15 (Colon) |

| Thiophene Carboxamide | 14d | VEGFR-2 Inhibition | 0.191 | - |

| Thiophene Carboxamide | 14d | Antiproliferative | - | HCT116, MCF7, PC3, A549 |

| Thienopyrimidine | 3b | VEGFR-2 Inhibition | 0.126 | - |

| Thienopyrimidine | 3b | Antiproliferative | 3.105 | HepG2 (Liver) |

| Thienopyrimidine | 3b | Antiproliferative | 2.15 | PC-3 (Prostate) |

| Thienopyrimidine | 4c | VEGFR-2 Inhibition | 0.075 | - |

| Thienopyrimidine | 4c | Antiproliferative | 3.023 | HepG2 (Liver) |

| Thienopyrimidine | 4c | Antiproliferative | 3.12 | PC-3 (Prostate) |

Table 3: Spectroscopic Data for a Representative Derivative: 3-(3-Methoxyphenyl)thiophene-2-carboxaldehyde

| Spectroscopy | Data |

| IR (KBr, cm⁻¹) | 1655 (C=O) |

| ¹H NMR (CDCl₃, δ ppm) | 9.8 (s, 1H, -CHO), 7.83 (d, 1H, thiophene-H), 7.52 (d, 1H, thiophene-H), 7.45 (s, 1H, Ar-H), 7.32 (d, 1H, Ar-H), 7.09 (d, 1H, Ar-H), 6.93 (d, 1H, Ar-H), 3.35 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | 184.65, 162.04, 160.45, 160.10, 149.71, 145.45, 132.99, 131.71, 131.08, 129.38, 128.00, 114.28, 55.19 |

| LC-MS (m/z) | 219 [M+H]⁺ |

Biological Significance and Signaling Pathways

Derivatives of this compound have demonstrated promising biological activities, particularly in the realm of oncology. A significant number of thiophene-based compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 Signaling Pathway and its Inhibition

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. In cancer, pathological angiogenesis is essential for tumor growth, invasion, and metastasis. The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.

Thiophene-based inhibitors often target the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in tumor-associated angiogenesis, thereby restricting tumor growth. The mechanism of action of these inhibitors can involve cell cycle arrest, induction of apoptosis (programmed cell death), and an increase in reactive oxygen species (ROS) within cancer cells.[3][4]

Visualizations

Synthetic Workflow

Caption: General synthetic pathways from this compound.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

This compound stands out as a remarkably versatile and valuable building block in modern organic and medicinal chemistry. The orthogonal reactivity of its bromo and aldehyde functionalities provides a robust platform for the synthesis of a wide array of derivatives. The exploration of these derivatives, particularly as anti-cancer agents targeting pathways such as VEGFR-2 signaling, has yielded promising results. This in-depth technical guide, by consolidating synthetic protocols, quantitative data, and biological context, aims to facilitate further research and development in this exciting area, ultimately contributing to the discovery of novel therapeutics and functional materials.

References

- 1. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Commercial Suppliers and Technical Guide for 3-Bromothiophene-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 3-Bromothiophene-2-carboxaldehyde (CAS No. 930-96-1), along with key technical data, representative experimental protocols, and logical workflows to aid in its procurement and application in research and development.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its bifunctional nature, possessing both a reactive aldehyde group and a bromine atom on the thiophene ring, allows for a wide range of chemical transformations. The aldehyde facilitates the formation of Schiff bases, aldol condensations, and Wittig reactions, while the bromo substituent is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This versatility makes it a key intermediate in the synthesis of complex molecular architectures.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities ranging from 95% to over 98%. The choice of supplier may depend on factors such as required purity, quantity, availability, and cost. Below is a summary of prominent commercial suppliers and their product specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Notes |

| Sigma-Aldrich | 716553 | 96%[1] | 930-96-1[1] | C5H3BrOS[1] | 191.05[1] | - |

| TCI America | B2934 | >95.0% (GC)[2] | 930-96-1[2] | C5H3BrOS | 191.04 | Available through Fisher Scientific. |

| Amerigo Scientific | - | 96%[3] | 930-96-1[3] | C5H3BrOS[3] | 191.05[3] | - |

| MedchemExpress | HY-W007753 | 98.83% | 930-96-1 | C5H3BrOS | 191.05 | Biochemical reagent. |

| J&K Scientific | - | 95%[4] | 930-96-1[4] | C5H3BrOS | - | - |

| Ivy Fine Chemicals | HB20-156 | - | 930-96-1 | C5H3BrOS | 191.04 | - |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental work.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Appearance | Light yellow to Amber to Dark green clear liquid | [2] |

| Boiling Point | 115 °C | |

| Density | 1.755 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.635 | |

| InChI Key | BCZHCWCOQDRYGS-UHFFFAOYSA-N | |

| SMILES | O=Cc1sccc1Br |

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application of this compound in the synthesis of more complex molecules. This protocol is adapted from procedures for similar brominated thiophenes.

Reaction: Synthesis of 3-Aryl-thiophene-2-carboxaldehydes via Suzuki-Miyaura Coupling.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])

-

Base (e.g., sodium carbonate [Na2CO3] or potassium phosphate [K3PO4])

-

Solvent system (e.g., a mixture of toluene, ethanol, and water)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), and the base (2.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 3:1:1 mixture of toluene:ethanol:water). To this stirred mixture, add the palladium catalyst (0.02-0.05 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 3-aryl-thiophene-2-carboxaldehyde.

-

Characterization: Characterize the purified product by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Logical Workflows

The following diagrams illustrate logical workflows for supplier selection and a typical experimental application of this compound.

Caption: Supplier Selection Workflow for Procuring this compound.

Caption: A Typical Experimental Workflow Utilizing this compound.

References

In-Depth Technical Guide: Safety and Handling Precautions for 3-Bromothiophene-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Bromothiophene-2-carboxaldehyde (CAS No. 930-96-1), a key intermediate in pharmaceutical and organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrOS | [1] |

| Molecular Weight | 191.05 g/mol | [1] |

| Appearance | Yellow to Brown Low Melting Solid or Liquid | [2][3] |

| Density | 1.755 g/mL at 25 °C | |

| Refractive Index | n20/D 1.635 | |

| Boiling Point | 60 °C at 0.3 mmHg | [2] |

| Melting Point | 33 - 36 °C | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Primary Hazards: Irritant[1]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the cited literature. The hazard classifications are based on aggregated data from multiple suppliers and notifications to regulatory bodies like the ECHA.[1] Researchers should handle this compound with the precautions outlined in this guide, assuming it to be a potent irritant.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment. The following workflow outlines the key stages of handling this chemical, from acquisition to disposal.

Caption: Safe handling workflow for this compound.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][4] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2][4]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[2][4]

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A particulate filter conforming to EN 143 is recommended.[2][4]

Storage and Incompatibility

-

Storage Conditions: Store in a well-ventilated place and keep the container tightly closed.[2][4] For long-term storage and to maintain product quality, some suppliers recommend storing in a freezer at a temperature not exceeding -20°C, under an inert atmosphere.[2][5] The storage class is 11 - Combustible Solids.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[2][4] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2][4] |

Accidental Release and Disposal

Accidental Release Measures

-

Minor Spills: For small spills, use dry clean-up procedures and avoid generating dust. Sweep up, shovel up, or vacuum the material and place it in a clean, dry, sealable, and labeled container for disposal.[6]

-

Major Spills: In the event of a larger spill, alert emergency services and advise personnel in the area. Control personal contact by wearing appropriate protective clothing. Prevent the spillage from entering drains or water courses.[6]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical, or foam.[6]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen bromide.[2]

-

Firefighter Precautions: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2][6]

References

A Comprehensive Technical Guide to 3-Bromothiophene-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophene-2-carboxaldehyde, with the IUPAC name 3-bromothiophene-2-carbaldehyde , is a pivotal heterocyclic building block in the fields of organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a thiophene ring substituted with a bromine atom and an aldehyde group, offers multiple avenues for chemical modification. This versatility makes it a valuable precursor for the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and materials for electronic applications.[2] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, spectroscopic data, and key applications of this compound, with a particular focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing essential data for its handling, characterization, and use in experimental settings.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 3-bromothiophene-2-carbaldehyde | [1][3] |

| Synonyms | 3-Bromo-2-formylthiophene, 3-bromo-2-thiophenecarbaldehyde | [3] |

| CAS Number | 930-96-1 | [3] |

| Molecular Formula | C₅H₃BrOS | [3] |

| Molecular Weight | 191.05 g/mol | [3] |

| Appearance | Liquid or Solid | |

| Density | 1.755 g/mL at 25 °C | |

| Refractive Index | n20/D 1.635 |

Spectroscopic Data Summary

While complete spectra are best sourced from dedicated databases, the following table summarizes the expected and reported key spectroscopic features for the characterization of this compound.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the aldehyde proton and two protons on the thiophene ring are expected. The aldehyde proton typically appears as a singlet in the downfield region. The thiophene protons will appear as doublets, with coupling constants characteristic of their positions on the ring. |

| ¹³C NMR | Resonances for the five carbon atoms are expected, including the carbonyl carbon of the aldehyde group (typically in the 180-200 ppm range) and the four carbons of the thiophene ring. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the aldehyde group is expected around 1660-1700 cm⁻¹. C-H stretching and bending vibrations of the thiophene ring will also be present. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragment peaks. |

Synthesis and Reactivity

This compound serves as a versatile starting material for a variety of chemical transformations, primarily leveraging the reactivity of the bromine atom and the aldehyde functional group.

Synthesis of this compound

A common method for the synthesis of this compound involves the formylation of 3-bromothiophene.

Experimental Protocol: Formylation of 3-Bromothiophene

-

Preparation: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-bromothiophene in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) and slowly add a strong base, such as n-butyllithium, to effect deprotonation at the 2-position of the thiophene ring.

-

Formylation: To the resulting lithiated species, add a formylating agent, such as N,N-dimethylformamide (DMF), dropwise while maintaining the low temperature.

-

Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Reactions and Experimental Protocols

The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This is a powerful method for introducing aryl or heteroaryl substituents.

Experimental Protocol: Synthesis of 3-Aryl-thiophene-2-carbaldehydes

-

Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%), and a base (e.g., sodium carbonate or potassium phosphate, 2 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for several hours, monitoring the progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

The aldehyde group at the 2-position can be readily converted to an alkene via the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is particularly useful for the stereoselective synthesis of (E)-alkenes.[4][5]

Experimental Protocol: Synthesis of Alkenyl Thiophene Derivatives

-

Phosphonate Anion Formation: In a round-bottom flask under an inert atmosphere, suspend a base such as sodium hydride (1.1 equivalents) in an anhydrous solvent like THF. Cool the suspension to 0 °C and slowly add a phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents). Stir the mixture until the evolution of hydrogen gas ceases.

-

Reaction with Aldehyde: To the resulting solution of the phosphonate anion, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The crude product can be purified by column chromatography.

Caption: Schematic of the Horner-Wadsworth-Emmons reaction.

Applications in Drug Development

The thiophene scaffold is a well-established privileged structure in medicinal chemistry, and derivatives of this compound have shown significant promise in the development of novel therapeutic agents, particularly in oncology.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiophene derivatives.[6][7][8] The mechanisms of action are varied and can include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases, as well as the disruption of microtubule dynamics.[2][7]